N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
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Description
N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26ClN7O3S and its molecular weight is 552.05. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrazoline and pyrazole, which bear structural resemblance, have shown significant antimicrobial activity against a variety of organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans. This suggests potential applications of the compound in the development of new antimicrobial agents (Hassan, 2013).
H1-antihistaminic Activity
Another research direction involves the synthesis of triazoloquinazolinone derivatives for their H1-antihistaminic activity. These compounds have been synthesized and evaluated, showing promising results in protecting against histamine-induced bronchoconstriction in animal models. Notably, some of these derivatives exhibited potency comparable to established antihistamines with minimal sedative effects, indicating their potential as new H1-antihistaminic agents (Gobinath, Subramanian, & Alagarsamy, 2015).
Insecticidal Activity
The compound's framework is also explored for potential insecticidal properties. Research in this area includes the synthesis of heterocyclic compounds incorporating thiadiazole moieties, which were assessed for their efficacy against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies contribute to the search for novel insecticidal agents that could be used in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O3S/c1-15-10-16(2)33(31-15)9-8-23-30-25-19-12-21(36-3)22(37-4)13-20(19)29-26(34(25)32-23)38-14-24(35)28-18-7-5-6-17(27)11-18/h5-7,10-13H,8-9,14H2,1-4H3,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJMPQYWCVBXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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